Fmoc-D-Asp-OFm
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Overview
Description
Fmoc-D-Asp-OFm: is a doubly protected aspartic acid derivative where both the amino and carboxyl groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is widely used in peptide synthesis and self-assembling materials due to its ability to form stable and biocompatible structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-OFm typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Asp-OFm undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.
Self-Assembly: The compound can self-assemble into hydrogels in the presence of calcium ions, forming well-ordered fibrous structures.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Self-Assembly: Calcium chloride (CaCl2) and sodium phosphate (Na2HPO4) solutions are used to induce hydrogel formation.
Major Products:
Deprotection: The major product is the free amine form of aspartic acid.
Self-Assembly: The major product is a hydrogel with calcium ion binding properties.
Scientific Research Applications
Chemistry: Fmoc-D-Asp-OFm is used in peptide synthesis as a building block for the preparation of various peptides and proteins .
Biology and Medicine: The compound’s ability to form hydrogels makes it suitable for tissue engineering and regenerative medicine applications. These hydrogels can support cell adhesion, proliferation, and differentiation, making them ideal for bone tissue engineering .
Industry: In the industrial sector, this compound is used in the production of biocompatible materials and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-D-Asp-OFm involves the self-assembly of the compound into fibrous structures in the presence of calcium ions. These structures act as nucleation points for calcium ion binding and the formation of stable hydrogels . The Fmoc group is removed by base-catalyzed β-elimination, resulting in the formation of a dibenzofulvene byproduct .
Comparison with Similar Compounds
Fmoc-Diphenylalanine (Fmoc-FF): Another Fmoc-protected amino acid that forms hydrogels and is used in peptide synthesis.
Fmoc-Lysine (Fmoc-Lys): Used in peptide synthesis and forms hydrogels with different mechanical properties.
Uniqueness: Fmoc-D-Asp-OFm is unique due to its ability to form osteoinductive hydrogels suitable for bone tissue engineering. Its dual Fmoc protection allows for precise control over the self-assembly process and the formation of stable, biocompatible structures .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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